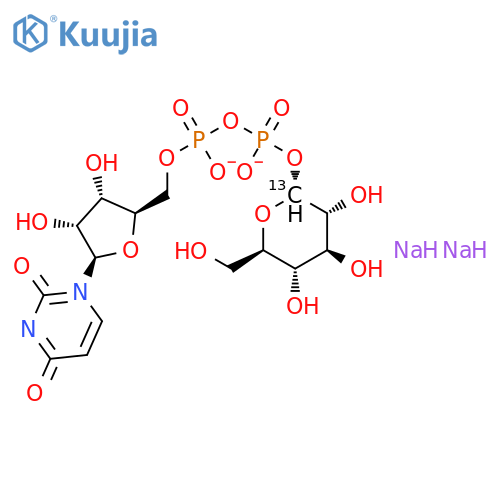

Cas no 478529-38-3 (Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))

Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI) 化学的及び物理的性質

名前と識別子

-

- Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI)

- URIDINE DIPHOSPHATE-ALPHA-D-[1-13C]GLUCOSE (DISODIUM SALT)

- URIDINE DIPHOSPHATE-ALPHA-D-[1-13C]GLUCOSE DISODIUM SALT

- URIDINE DIPHOSPHATE-α-D-[1-13C]GLUCOSE DISODIUM SALT

- A-D-glucopyranosyl-1-13C) ester, disodium salt

- 478529-38-3

- Uridine 5'-(trihydrogen diphosphate), P'-(

- Uridine 5'-(trihydrogendiphosphate),p'-(a-D-glucopyranosyl-1-13c)ester,disodium salt(9ci)

- DA-58905

- disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate

- Uridine 5a?diphosphoglucose-13C disodium

-

- インチ: InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1/i14+1;;

- InChIKey: PKJQEQVCYGYYMM-BGQDPYSYSA-L

- ほほえんだ: [Na].[Na].OC[C@H]1[C@@H](O)[C@H](O)[C@@H](O)[13C@H](O1)OP([O-])(=O)OP([O-])(=O)OC[C@H]2[C@H](O)[C@@H](O)[C@H](O2)N3C(=O)=NC(=O)=CC=3

計算された属性

- せいみつぶんしりょう: 611.02200

- どういたいしつりょう: 611.02226463g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 7

- 水素結合受容体数: 17

- 重原子数: 38

- 回転可能化学結合数: 9

- 複雑さ: 948

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 297Ų

じっけんとくせい

- PSA: 322.27000

- LogP: -3.91730

Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Omicron Biochemicals | NTS-001-0.002g |

uridine diphosphate-α-D-[1-13C]glucose (disodium salt) |

478529-38-3 | 0.002g |

$305 | 2025-04-09 | ||

| A2B Chem LLC | AG24480-5mg |

URIDINE DIPHOSPHATE-ALPHA-D-[1-13C]GLUCOSE DISODIUM SALT |

478529-38-3 | 5mg |

$667.00 | 2024-04-19 | ||

| Omicron Biochemicals | NTS-001-0.001g |

uridine diphosphate-α-D-[1-13C]glucose (disodium salt) |

478529-38-3 | 0.001g |

$180 | 2025-04-09 | ||

| Omicron Biochemicals | NTS-001-0.010g |

uridine diphosphate-α-D-[1-13C]glucose (disodium salt) |

478529-38-3 | 0.010g |

$895 | 2025-04-09 | ||

| A2B Chem LLC | AG24480-10mg |

URIDINE DIPHOSPHATE-ALPHA-D-[1-13C]GLUCOSE DISODIUM SALT |

478529-38-3 | 10mg |

$1003.00 | 2024-04-19 | ||

| A2B Chem LLC | AG24480-1mg |

URIDINE DIPHOSPHATE-ALPHA-D-[1-13C]GLUCOSE DISODIUM SALT |

478529-38-3 | 1mg |

$244.00 | 2024-04-19 | ||

| Omicron Biochemicals | NTS-001-0.005g |

uridine diphosphate-α-D-[1-13C]glucose (disodium salt) |

478529-38-3 | 0.005g |

$580 | 2025-04-09 | ||

| A2B Chem LLC | AG24480-2mg |

URIDINE DIPHOSPHATE-ALPHA-D-[1-13C]GLUCOSE DISODIUM SALT |

478529-38-3 | 2mg |

$379.00 | 2024-04-19 |

Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI) 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI)に関する追加情報

Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI) and its Applications in Modern Research

Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI), with the CAS number 478529-38-3, is a sophisticated compound that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, represents a confluence of nucleotide chemistry and glycosylation techniques, making it a valuable tool in various scientific investigations.

The compound's structure is intricately designed, featuring a uridine backbone modified with a triphosphate group at the 5' position and an α-D-glucopyranosyl moiety linked to the 1' position. The presence of the 13C isotope at the 1' carbon of the glucopyranose ring adds an additional layer of complexity, enabling researchers to employ advanced spectroscopic techniques for detailed structural elucidation. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) studies, providing high-resolution data that aids in understanding molecular interactions and dynamics.

The disodium salt form of this compound enhances its solubility in aqueous solutions, making it more accessible for biological applications. This solubility is crucial for its use in cellular studies, where maintaining a stable and soluble environment is essential for accurate experimental outcomes. The compound's ability to participate in biochemical pathways without causing significant perturbations makes it an ideal candidate for investigating metabolic processes and enzyme mechanisms.

In recent years, there has been growing interest in the applications of Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI) in drug development. Its structural features allow it to mimic natural nucleotides, which are fundamental components of genetic material. This property has led to its exploration as a potential therapeutic agent in conditions where nucleotide metabolism is impaired. For instance, studies have shown that this compound can influence the activity of enzymes involved in purine and pyrimidine biosynthesis, potentially offering benefits in treating genetic disorders related to these pathways.

Moreover, the compound's glucosylated structure has opened new avenues in glycoscience research. Glycosylation is a critical post-translational modification that plays a pivotal role in protein function and cellular signaling. By studying Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI), researchers can gain insights into how glycosylation affects nucleotide-based signaling cascades. This knowledge is particularly relevant in developing treatments for diseases where glycosylation patterns are dysregulated.

The use of 13C-labeled compounds like this one has revolutionized metabolic studies by allowing researchers to trace the fate of specific atoms within complex biochemical pathways. In particular, the 13C label at the 1' carbon of the glucopyranose ring provides a unique signature that can be monitored using NMR spectroscopy. This technique enables scientists to observe real-time metabolic fluxes within cells, offering unprecedented insights into how nutrients are processed and how metabolic pathways are regulated.

Recent advancements in mass spectrometry have further enhanced the utility of Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI). By combining NMR with mass spectrometry techniques, researchers can now achieve even higher levels of structural resolution and identify subtle molecular modifications. These combined approaches have been instrumental in characterizing novel nucleotide analogs and understanding their interactions with biological targets.

The compound's potential extends beyond basic research; it also holds promise for therapeutic applications. For example, its ability to modulate nucleotide levels could be leveraged to develop treatments for cancer and inflammatory diseases. In cancer research, compounds that can disrupt nucleotide biosynthesis have shown promise as anti-tumor agents. Similarly, in inflammatory conditions where nucleotide metabolism plays a role, Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI) could serve as a novel therapeutic intervention.

The development of new analytical methods has also contributed to the growing interest in this compound. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis allow for precise purification and quantification of Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI). These methods are essential for ensuring the purity and consistency of samples used in both research and clinical settings.

In conclusion, Uridine 5'-(trihydrogendiphosphate), P'-(α-D-glucopyranosyl-1-13C) ester, disodium salt (9CI) is a multifaceted compound with significant implications for biochemical research and drug development. Its unique structure and functional properties make it a valuable tool for studying nucleotide metabolism, glycosylation processes, and metabolic pathways. As research continues to uncover new applications for this compound, its importance in advancing our understanding of biological systems is likely to grow even further.

478529-38-3 (Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI)) 関連製品

- 95-69-2(4-Chloro-2-methylaniline)

- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)

- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)

- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)

- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)

- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)

- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)